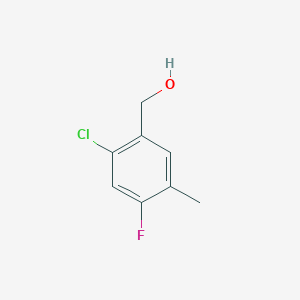

(2-Chloro-4-fluoro-5-methylphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

(2-Chloro-4-fluoro-5-methylphenyl)methanol is involved in innovative synthetic routes, demonstrating the utility in organic chemistry for constructing complex molecular architectures. For example, its derivatives have been synthesized through palladium-catalyzed C-H halogenation reactions, showing advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Additionally, its role in the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates highlights its potential in developing decontamination methodologies for toxic byproducts (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Chemical Rearrangements and Syntheses

The compound also finds application in the rearrangement processes to create novel methanopyrrolidine alcohols and fluorides, showcasing its versatility in organic synthesis. These processes are facilitated by agents like Selectfluor and Deoxo-Fluor, enabling the preparation of structurally diverse compounds (Grant R Krow et al., 2004).

Crystallography and Material Science

In material science, the detailed crystal structure analysis of derivatives related to (2-Chloro-4-fluoro-5-methylphenyl)methanol, such as nuarimol, provides insights into molecular interactions and assembly. The study on nuarimol shows how hydrogen bonding and π-interactions contribute to the stability and formation of crystal networks, which is crucial for the development of materials and drugs (Gihaeng Kang et al., 2015).

Methanolysis and Environmental Applications

The kinetics of methanolysis reactions involving (2-Chloro-4-fluoro-5-methylphenyl)methanol derivatives underline their significance in environmental chemistry, particularly in strategies for the decontamination of hazardous substances. The La3+-catalyzed methanolysis study indicates a promising pathway for breaking down toxic organophosphorus compounds efficiently (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chloro-4-fluoro-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGXSVRJVFABPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-fluoro-5-methylphenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)